molecular formula C14H11NO5 B2535349 2-(3-Nitrophenoxy)-2-phenylacetic acid CAS No. 938303-74-3

2-(3-Nitrophenoxy)-2-phenylacetic acid

Cat. No. B2535349
CAS RN: 938303-74-3
M. Wt: 273.244
InChI Key: FYSFJBFOUJBZND-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)-2-phenylacetic acid (NPPA) is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in ethanol, acetone, and ethyl acetate. The compound has a melting point of 214-216°C, and a boiling point of 305-307°C. NPPA is a nitrophenol that has been used in various research projects, including the synthesis of drugs and other compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

  • Chemical Synthesis and Molecular Rearrangements:

    • Erickson and McKennon (2000) explored the Truce–Smiles rearrangement in phenylacetic acid esters, including those with nitrophenoxy substituents, revealing insights into pyridine substituted 2-benzofuranones synthesis (Erickson & McKennon, 2000).
  • Agricultural Applications:

    • A study on plant growth-regulating substances, including various substituted phenylacetic acids, was conducted by Chamberlain and Wain (1971). They found that molecular shape influences the growth-regulating activity more than electron distribution, highlighting the role of phenylacetic acids in plant growth (Chamberlain & Wain, 1971).
  • Environmental Science and Pollution Studies:

    • Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 crucial for the degradation of nitrophenol, a compound structurally related to nitrophenoxy phenylacetic acid. This highlights the microbial pathways for detoxifying environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
  • Biochemistry and Molecular Studies:

    • Joniau, Grossberg, and Pressman (1971) investigated the binding preferences of anti-NIP antibody for the phenolate form of 3-nitro-4-hydroxy-5-iodophenylacetic acid, providing insights into antibody-hapten interactions and molecular binding dynamics (Joniau, Grossberg, & Pressman, 1971).
  • Analytical Chemistry and Sensing Technologies:

    • Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, demonstrating the application of phenylacetic acid derivatives in sensing technology (Shah et al., 2017).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions for handling. The safety data sheet for “2-(3-Nitrophenoxy)-2-phenylacetic acid” is not available in the sources .

Future Directions

The future directions for a compound refer to potential applications or areas of research. The future directions for “2-(3-Nitrophenoxy)-2-phenylacetic acid” are not specified in the sources .

properties

IUPAC Name

2-(3-nitrophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFJBFOUJBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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